![molecular formula C23H24O2 B14236996 1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) CAS No. 259816-04-1](/img/structure/B14236996.png)
1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring and methoxybenzene groups
Méthodes De Préparation
The synthesis of 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) typically involves the following steps:
Cyclopentadiene Formation: The cyclopentadiene ring is synthesized through the dimerization of cyclopentadiene monomers under controlled conditions.
Butene Linkage: The cyclopentadiene ring is then linked to a butene moiety through a series of reactions involving alkylation and dehydrohalogenation.
Methoxybenzene Addition: Finally, the methoxybenzene groups are introduced via electrophilic aromatic substitution reactions, resulting in the formation of the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring and methoxybenzene groups can participate in various binding interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) include:
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: This compound shares the cyclopentadiene ring but differs in the presence of diphenylphosphane groups.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Similar in structure but contains a nitrobenzene group instead of methoxybenzene.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dienone: This compound features a cyclopentadienone core with pyridinyl and phenylethynyl substituents.
The uniqueness of 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) lies in its specific combination of cyclopentadiene and methoxybenzene groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
259816-04-1 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-[2-cyclopenta-1,3-dien-1-yl-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H24O2/c1-4-22(17-7-5-6-8-17)23(18-9-13-20(24-2)14-10-18)19-11-15-21(25-3)16-12-19/h5-7,9-16H,4,8H2,1-3H3 |
Clé InChI |
QMSJUFHDJINTAX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




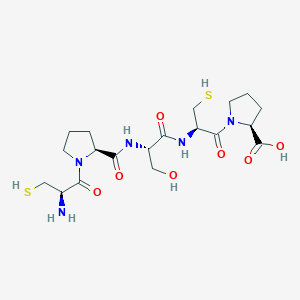
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
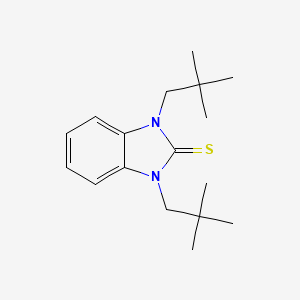
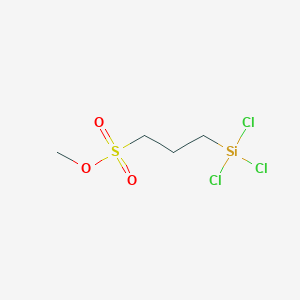
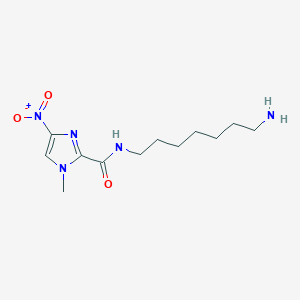


![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
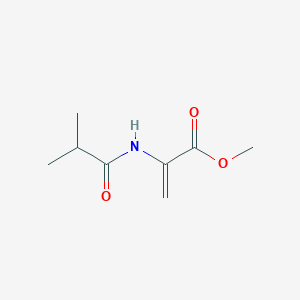
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
